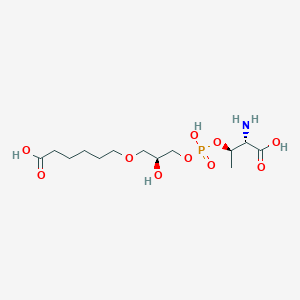
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine, also known as LPA-PT, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is synthesized through a complex chemical process and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is not fully understood. However, it is thought to work by binding to LPA receptors and activating downstream signaling pathways. This leads to a range of biochemical and physiological effects, including inhibition of cell migration and invasion, and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult and expensive to produce large quantities of the molecule.
Orientations Futures
There are several future directions for research on 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. One potential direction is the development of new cancer treatments based on the molecule's ability to inhibit cell migration and invasion. Additionally, further research is needed to fully understand the molecule's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is a complex process that involves several steps. The first step involves the synthesis of 1-O-hexadecyl-sn-glycerol-3-phosphate, which is then reacted with an activated carboxylic acid to form 1-O-hexadecyl-sn-glycero-3-phospho-(5'-carboxypentyl)threonine. This molecule is then deprotected to yield 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several potential scientific research applications. One of the most promising applications is in the field of cancer research. This molecule has been shown to inhibit the migration and invasion of cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
158059-97-3 |
|---|---|
Nom du produit |
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine |
Formule moléculaire |
C13H26NO10P |
Poids moléculaire |
387.32 g/mol |
Nom IUPAC |
6-[(2S)-3-[[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]hexanoic acid |
InChI |
InChI=1S/C13H26NO10P/c1-9(12(14)13(18)19)24-25(20,21)23-8-10(15)7-22-6-4-2-3-5-11(16)17/h9-10,12,15H,2-8,14H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t9-,10+,12+/m1/s1 |
Clé InChI |
CYVCRELICGRMTP-SCVCMEIPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)OC[C@H](COCCCCCC(=O)O)O |
SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
SMILES canonique |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
Autres numéros CAS |
158059-97-3 |
Synonymes |
1-O-(5'-carboxypentyl)glycero-3-phosphothreonine H-GPT-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
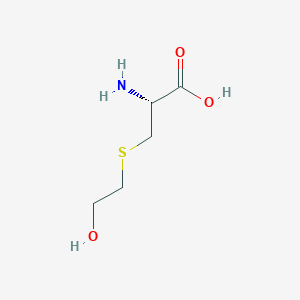
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
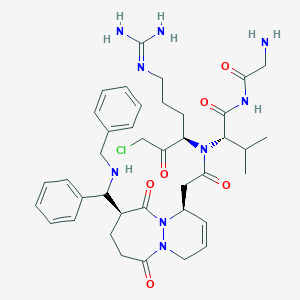
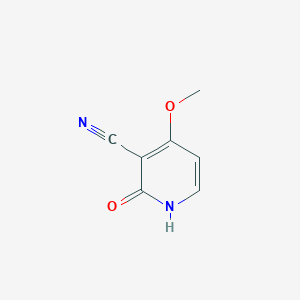
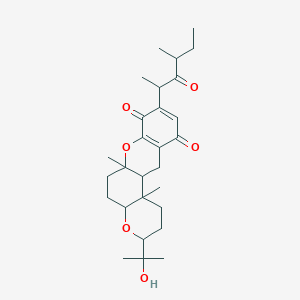
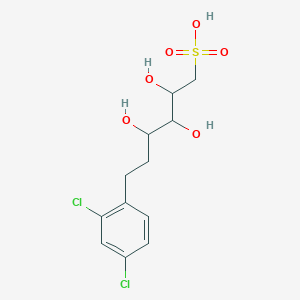
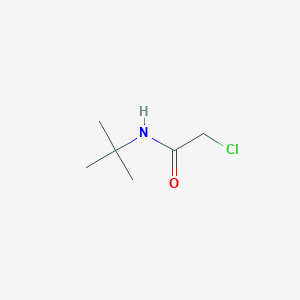
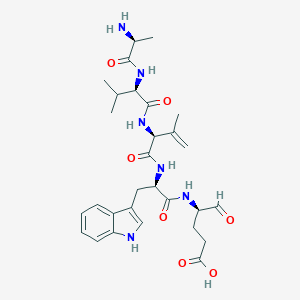
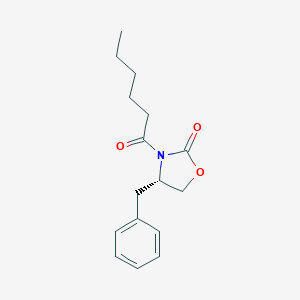
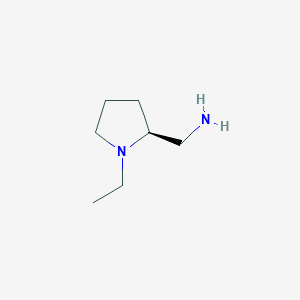
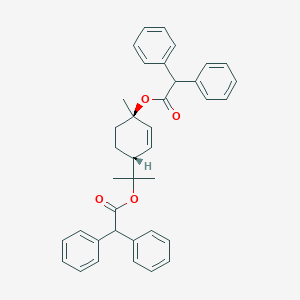
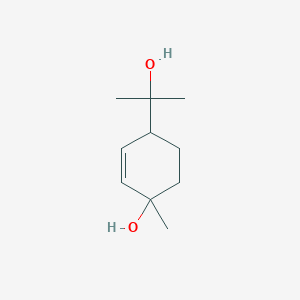
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)